molecular formula C8H16O5 B12713795 2,3,4-Tri-O-methyl-L-arabinose CAS No. 6778-39-8

2,3,4-Tri-O-methyl-L-arabinose

Cat. No.: B12713795
CAS No.: 6778-39-8
M. Wt: 192.21 g/mol
InChI Key: TZGIHUVVJVQDHY-BIIVOSGPSA-N
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Description

2,3,4-Tri-O-methyl-L-arabinose is a methylated derivative of L-arabinose, a pentose sugar commonly found in plant polysaccharides such as arabinans and arabinogalactans. Its structure features methyl groups at the 2-, 3-, and 4-hydroxyl positions, leaving the 1- and 5-positions unmodified (or involved in glycosidic linkages in polymeric forms). This compound is primarily synthesized via permethylation reactions using reagents like methyl iodide and silver oxide under controlled conditions .

Its significance lies in structural biochemistry, where it serves as a critical marker in linkage analysis of polysaccharides. For example, during methylation studies of tamarack arabogalactan, this compound was identified in hydrolysates of fully methylated polysaccharides, indicating non-reducing terminal arabinofuranose residues in the native polymer . Similarly, GC-MS analysis of permethylated arabinans revealed its presence as a derivative, confirming specific glycosidic bond patterns in plant cell walls .

Properties

CAS No.

6778-39-8

Molecular Formula

C8H16O5

Molecular Weight

192.21 g/mol

IUPAC Name

(2R,3S,4S)-5-hydroxy-2,3,4-trimethoxypentanal

InChI

InChI=1S/C8H16O5/c1-11-6(4-9)8(13-3)7(5-10)12-2/h4,6-8,10H,5H2,1-3H3/t6-,7-,8+/m0/s1

InChI Key

TZGIHUVVJVQDHY-BIIVOSGPSA-N

Isomeric SMILES

CO[C@@H](CO)[C@@H]([C@H](C=O)OC)OC

Canonical SMILES

COC(CO)C(C(C=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tri-O-methyl-L-arabinose typically involves the methylation of L-arabinose. One common method is the polycondensation of 2,3,4-tri-O-methyl-L-arabinono-1,5-lactone . Another approach involves the methylation of arabinose using methyl iodide in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of carbohydrate methylation and purification can be applied on a larger scale to produce this compound.

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Tri-O-methyl-L-arabinose can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactones or acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various methylated derivatives, lactones, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3,4-Tri-O-methyl-L-arabinose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4-Tri-O-methyl-L-arabinose involves its interaction with specific enzymes and receptors in biological systems. The methoxy groups can influence the compound’s binding affinity and specificity for certain molecular targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with carbohydrate-processing enzymes and transporters .

Comparison with Similar Compounds

2.3.5-Tri-O-methyl-L-arabinose

  • Structural Difference : Methylation occurs at positions 2, 3, and 5 instead of 2, 3, and 3.
  • Application : Found in hydrolysates of methylated arabogalactan, suggesting branched structures in polysaccharides .
  • Synthesis : Produced via partial methylation under conditions favoring specific hydroxyl reactivity.

2,3,4-Tri-O-methyl-D-glucuronic acid

  • Structural Difference: A uronic acid derivative with a carboxyl group at C6, unlike the neutral arabinose.
  • Role : Identified in degraded gum studies, indicating glucuronic acid residues in heteropolysaccharides .

Table 1: Key Properties of Methylated Arabinose Derivatives

Compound Molecular Formula Key Applications Evidence Source
2,3,4-Tri-O-methyl-L-arabinose C₈H₁₆O₅ Polysaccharide linkage analysis
2,3,5-Tri-O-methyl-L-arabinose C₈H₁₆O₅ Detection of branched arabinan structures
2,3,4-Tri-O-methyl-D-glucuronic acid C₉H₁₆O₇ Structural analysis of plant gums

Benzylated Derivatives: 2,3,4-Tri-O-benzyl-β-D-arabinopyranose

  • Structural Difference : Benzyl groups replace methyl groups, increasing steric bulk and altering solubility.
  • Synthesis : Uses benzyl bromide as the alkylating agent.
  • Applications: Intermediate in glycosylation reactions; benzyl groups are selectively removable under hydrogenolysis, enabling stepwise oligosaccharide synthesis .
  • Molecular Weight: 420.5 g/mol (vs. 192.17 g/mol for methylated arabinose) .

Acetylated Derivatives: 2,3,4-Tri-O-acetyl-β-L-arabinopyranosyl trichloroacetimidate

  • Structural Difference: Acetyl groups at 2, 3, and 4 positions; anomeric carbon bears a trichloroacetimidate leaving group.
  • Role: High-yield glycosyl donor in synthetic chemistry. The axial orientation of the trichloroacetimidate group enhances reactivity in glycosidic bond formation .
  • Stability : Less stable than methylated derivatives under acidic or basic conditions due to labile acetyl groups.

Glycosidic Derivatives: 3-O-α-L-Rhamnopyranosyl-(1→2)-α-L-arabinopyranosides

  • Structural Difference: Arabinose is linked to rhamnose via a glycosidic bond, forming bioactive saponins.
  • Synthesis: Involves multi-step protection-deprotection strategies, highlighting the versatility of arabinose derivatives in drug development .

Isomeric Tri-O-methylated Sugars

2,3,6-Tri-O-methyl-D-galactose

  • Structural Difference : Methylation at positions 2, 3, and 6 on a galactose backbone.
  • Application: Indicates (1→4)-linked galactose residues in polysaccharides like arabinogalactans .

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